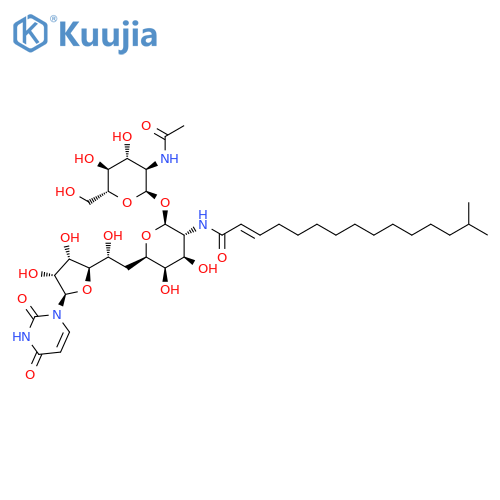Cas no 66081-36-5 (tunicamycin C1 homolog)

tunicamycin C1 homolog structure
商品名:tunicamycin C1 homolog
tunicamycin C1 homolog 化学的及び物理的性質
名前と識別子
-
- tunicamycin C1 homolog
- tunicamycin B complex
- (E)-N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-14-methylpentadec-2-enamide
- Tunicamycin 16:1 Mixture
- 66081-36-5
- tunicamycin B
- tunicamycin VII
- UNII-6SE66719OT
- Tunicamycin C1
- Q27133164
- SCHEMBL21597946
- (2E)-N-[(2S,3R,4R,5R,6R)-2-{[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy}-6-{(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl]-2-hydroxyethyl}-4,5-dihydroxytetrahydro-2H-pyran-3-yl]-14-methylpentadec-2-enamide
- (5'R)-5'-[2-acetamido-2-deoxy-alpha-D-glucopyranosyl-(1<->1)-2,6-dideoxy-2-(14-methylpentadec-2-enamido)-beta-D-galactopyranos-6-yl]uridine
- CHEBI:64256
- 6SE66719OT
- Corynetoxin U-16I
- Tunicamycin
- DTXSID80511442
-
- インチ: InChI=1S/C39H64N4O16/c1-20(2)14-12-10-8-6-4-5-7-9-11-13-15-25(47)41-28-32(52)29(49)23(56-38(28)59-37-27(40-21(3)45)31(51)30(50)24(19-44)57-37)18-22(46)35-33(53)34(54)36(58-35)43-17-16-26(48)42-39(43)55/h13,15-17,20,22-24,27-38,44,46,49-54H,4-12,14,18-19H2,1-3H3,(H,40,45)(H,41,47)(H,42,48,55)/b15-13+/t22-,23-,24-,27-,28-,29+,30-,31-,32-,33+,34-,35-,36-,37-,38+/m1/s1
- InChIKey: ZOCXUHJGZXXIGQ-NPXWYGMKSA-N
- ほほえんだ: CC(C)CCCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O
計算された属性
- せいみつぶんしりょう: 844.43173197g/mol
- どういたいしつりょう: 844.43173197g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 11
- 水素結合受容体数: 16
- 重原子数: 59
- 回転可能化学結合数: 21
- 複雑さ: 1440
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 15
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 306Ų
じっけんとくせい
- 屈折率: 1.609
- PSA: 319.06000
- LogP: 0.00470
tunicamycin C1 homolog セキュリティ情報
- 危険物輸送番号:2811
- 危険カテゴリコード: 23/24/25
- セキュリティの説明: 22-36/37/39-45
-
危険物標識:

- 危険レベル:6.1(a)
- 包装グループ:II
tunicamycin C1 homolog 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci75414-10mg |
Tunicamycin 16:1 |
66081-36-5 | 98% | 10mg |
¥3183.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci75414-5mg |
Tunicamycin 16:1 |
66081-36-5 | 98% | 5mg |
¥2201.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci75414-1mg |
Tunicamycin 16:1 |
66081-36-5 | 98% | 1mg |
¥588.00 | 2022-04-26 |
tunicamycin C1 homolog 関連文献
-
1. Corynetoxins causative agents of annual ryegrass toxicity; their identification as tunicamycin group antibioticsJohn A. Edgar,John L. Frahn,Peter A. Cockrum,Neil Anderton,Marjorie V. Jago,Claude C. J. Culvenor,Alan J. Jones,Keith Murray,Kevin J. Shaw J. Chem. Soc. Chem. Commun. 1982 222
66081-36-5 (tunicamycin C1 homolog) 関連製品
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
